molecular formula C15H16O3 B094070 Encelin CAS No. 15569-50-3

Encelin

Cat. No. B094070
CAS RN: 15569-50-3
M. Wt: 244.28 g/mol
InChI Key: LXMUZMFQJGRVFW-NDPMZMCLSA-N
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Description

Encelin is a natural compound that has been found to exhibit a range of biological activities. This compound has been studied extensively in recent years due to its potential use in the treatment of various diseases. Encelin is a sesquiterpene lactone that is found in several plant species, including Helianthus annuus, Cichorium intybus, and Lactuca sativa.

Scientific Research Applications

Fungal Growth Inhibition

Encelin, a sesquiterpene lactone isolated from Montanoa speciosa, has been demonstrated to inhibit the growth of fungal cells, specifically Mucor rouxii. It affects both growth and morphogenetic processes of these cells, indicating its potential as a biocidal agent in controlling fungal growth (Sabanero, Quijano, Ríos, & Trejo, 1995).

Encelin Derivatives and Antifungal Activity

Research on encelin derivatives, such as 3-hydroxyencelin, has shown that these compounds maintain the ability to impact fungal cells, causing decreased growth and morphological changes. This suggests the potential of encelin and its derivatives in developing new antifungal agents (Trejo, Gaytan, Mendoza, & Sabanero, 1996).

Antitumor Activity

Encelin has exhibited effective antitumor activity against various cell lines, including L02, SMMC-7721, and HO-8910. This positions encelin as a promising candidate for further exploration in cancer research (Yang, Gao, & Jia, 2003).

Toxicity and Antifeedant Activity Against Insects

Encelin has been found to have both toxic and antifeedant activities against larvae of Spodoptera littoralis, a polyphagous insect. Its inclusion in diets led to high mortality and reduced growth in the larvae, indicating potential applications in pest management (Srivastava, Proksch, & Wray, 1990).

Constituents of Hybrid Plants

In a study of a hybrid between Encelia farinosa and Encelia californica, encelin was found as a constituent, along with other sesquiterpene lactones. This indicates the potential role of encelin in plant hybridization studies and its impact on the chemical profile of hybrids (Bjeldanes & Geissman, 1971).

properties

CAS RN

15569-50-3

Product Name

Encelin

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(3aR,4aR,8aS,9aR)-8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione

InChI

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3/t10-,11+,13-,15-/m1/s1

InChI Key

LXMUZMFQJGRVFW-NDPMZMCLSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3

SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3

melting_point

195-196°C

Other CAS RN

15569-50-3

physical_description

Solid

synonyms

encelin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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